molecular formula C12H9N5O2S B2954300 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207048-79-0

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2954300
CAS No.: 1207048-79-0
M. Wt: 287.3
InChI Key: PVYIHJQXUUWOTQ-UHFFFAOYSA-N
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Description

4-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a complex structure with multiple rings, including a thiadiazole and an oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can yield intermediates that are further cyclized to form the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can yield a range of products depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • 1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but may differ in the substituents attached to the ring.

  • Thiadiazole derivatives: Similar to the compound but with variations in the heterocyclic structure.

Uniqueness: 4-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of rings and substituents, which can lead to distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c1-7-9(20-17-14-7)10(18)13-12-16-15-11(19-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYIHJQXUUWOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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